Cas no 938-73-8 (2-Ethoxybenzamide)

2-Ethoxybenzamide is widely used as an antipyretic and analgesic
2-Ethoxybenzamide structure
2-Ethoxybenzamide structure
2-Ethoxybenzamide
938-73-8
C9H11NO2
165.189142465591
MFCD00007977
40349
87569504

2-Ethoxybenzamide Properties

Names and Identifiers

    • 2-Ethoxybenzamide
    • Ethenzamide
    • Ethoxybenzamine
    • 2-Ethoxybenzamine
    • o-Ethoxybenzamide
    • 2-Aethoxy-benzamid
    • 2-Aethoxy-benzoesaeure-amid
    • 2-ethoxy-benzoic acid amide
    • Aethylaethersalicylsaeure-amid
    • Benzamide,2-ethoxy
    • Etamide
    • Etenzamide
    • Ethbenzamide
    • Ethosalicyl
    • O-Aethyl-salicylamid
    • Pirosolvina
    • 2-Ethoxybenzoylamide
    • Benzamide, 2-ethoxy-
    • Ethenzamid
    • Anovigam
    • Trancalgyl
    • Protopyrin
    • Katagrippe
    • Etosalicyl
    • Etosalicil
    • Lucamide
    • Etocil
    • Eusal
    • Benzamide, o-ethoxy-
    • Etenzamide [DCIT]
    • Etenzamida [INN-Spanish]
    • Ethenzamidum [INN-Latin]
    • 2-Eethoxybenzamide
    • H.P. 209
    • L929ZCK4BF
    • SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • DSSTox_C
    • 2-Ethoxybenzamide (ACI)
    • Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
    • NSC 28787
    • E0222
    • J3.352I
    • SY015492
    • Ethenzamidum
    • SR-01000877236-2
    • 938-73-8
    • BRN 2208582
    • s4524
    • ETHENZAMIDE (MART.)
    • MFCD00007977
    • Orthoethoxybenzamide
    • DB-370072
    • D70657
    • 2-ethoxy-benzamide
    • Q553324
    • ETHENZAMIDE [INN]
    • Ethenzamide 1.0 mg/ml in Methanol
    • CHEBI:31564
    • Tox21_200025
    • CAS-938-73-8
    • AKOS003280312
    • Tox21_111156
    • SR-01000877236
    • Tox21_111156_1
    • Ethoxybenzamide
    • HY-B1428
    • DB13544
    • CCG-213844
    • Z54953371
    • Q-201075
    • CHEMBL1483877
    • Etenzamida
    • CCRIS 9124
    • DTXCID40581
    • STK105005
    • AB01010349_03
    • NCGC00091616-03
    • Ethenzamide (JP17/INN)
    • CS-4916
    • SCHEMBL25624
    • DTXSID4020581
    • NCGC00091616-01
    • BRD-K88308881-001-06-8
    • NSC28787
    • N02BA07
    • Ethenzamidum (INN-Latin)
    • AC-11991
    • 2-Ethoxybenzamide, 97%
    • ETHENZAMIDE [MI]
    • 4-10-00-00175 (Beilstein Handbook Reference)
    • ETHENZAMIDE [JAN]
    • Etenzamida (INN-Spanish)
    • NS00002670
    • SBI-0653503.0001
    • WLN: ZVR BO2
    • MLS002302987
    • NCGC00257579-01
    • Ethanzamide
    • EINECS 213-346-4
    • SMR001307304
    • HMS3039J16
    • EN300-6492973
    • ETHENZAMIDE [MART.]
    • NCGC00091616-02
    • Ethenzamide 100 microg/mL in Acetonitrile
    • Ethenzamide (TN)
    • DB-057442
    • D01466
    • NSC-28787
    • Ethenzamide [INN:BAN:JAN]
    • KS-5320
    • ETHENZAMIDE [WHO-DD]
    • UNII-L929ZCK4BF
    • +Expand
    • MFCD00007977
    • SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
    • O=C(C1C(OCC)=CC=CC=1)N
    • 2208582

Computed Properties

  • 165.07900
  • 1
  • 2
  • 3
  • 165.078979
  • 12
  • 159
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.2
  • 2
  • 0
  • 52.3

Experimental Properties

  • 1.88450
  • 52.32000
  • 3731
  • 1.5620 (estimate)
  • <0.1 g/100 mL at 16 ºC
  • 302°C at 760 mmHg
  • 130.0 to 134.0 deg-C
  • 153.7 °C
  • White or off white crystalline powder, almost odourless and tasteless
  • Soluble in chloroform \ ethanol \ acetone, insoluble in water \ ether
  • 1.1603 (rough estimate)

2-Ethoxybenzamide Security Information

  • CV4900000
  • 2
  • S24/25
  • NONH for all modes of transport
  • H303
  • P312
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Warning
  • Yes
  • LD50 orally in mice: 1160 mg/kg (Starmer)

2-Ethoxybenzamide Customs Data

  • 29242995
  • China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Ethoxybenzamide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HMX-1g
2-Ethoxybenzamide
938-73-8 98%
1g
$6.00 2024-04-19
A2B Chem LLC
AB62025-1g
2-Ethoxybenzamide
938-73-8 98%
1g
$6.00 2024-07-18
Aaron
AR003HV9-1g
2-Ethoxybenzamide
938-73-8
1g
$5.00
abcr
AB174826-100g
2-Ethoxybenzamide, 97%; .
938-73-8 97%
100g
€56.70
Ambeed
A658200-1g
2-Ethoxybenzamide
938-73-8 98%
1g
$7.0 2024-07-18
Apollo Scientific
OR70170-500g
2-Ethoxybenzamide
938-73-8
500g
£85.00 2023-09-02
Enamine
EN300-6492973-0.05g
2-ethoxybenzamide
938-73-8
0.05g
$73.0
FUJIFILM
057-04932-25g
o-Ethoxybenzamide
938-73-8
25g
JPY 3200 2023-09-15
Key Organics Ltd
KS-5320-1MG
Ethanzamide
938-73-8 >97%
1mg
£36.00 2023-09-07
MedChemExpress
HY-B1428-10mM*1mLinDMSO
2-Ethoxybenzamide
938-73-8 99.82%
10mM*1mLinDMSO
¥500 2023-07-26

2-Ethoxybenzamide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
Reference
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
Reference
A selective hydration of nitriles catalyzed by a Pd(OAc)2-based system in water
Sanz Sharley, Daniel D.; Williams, Jonathan M. J., Tetrahedron Letters, 2017, 58(43), 4090-4093

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ;  -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C; 12 h, 25 °C
Reference
Preparation of Primary Amides from Functionalized Organozinc Halides
Schade, Matthias A.; Manolikakes, Georg; Knochel, Paul, Organic Letters, 2010, 12(16), 3648-3650

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol
Reference
Catalytic synthesis of ethenzamide
Li, Ji-Peng; He, Zi-Yi, Zhongguo Yiyao Gongye Zazhi, 2000, 31(2),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
Reference
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides
You, Tingjie; Zhang, Maosheng; Chen, Jianhui; Liu, Hongmei; Xia, Yuanzhi, Organic Chemistry Frontiers, 2021, 8(1), 112-119

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ;  10 min, 180 psi, 120 °C
Reference
Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones
Sayyad, Nisar; Cele, Zamani; Aleti, Rajeshwar Reddy; Bera, Milan; Cherukupalli, Srinivasulu; et al, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  5 h, 60 °C
Reference
Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions
Midya, Ganesh Chandra; Kapat, Ajoy; Maiti, Subhadip; Dash, Jyotirmayee, Journal of Organic Chemistry, 2015, 80(8), 4148-4151

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Ammonia Solvents: Chloroform ,  Water ;  -10 °C
Reference
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; Dosen-Micovic, Ljiljana; Ivanovic, Evica R.; Ivanovic, Milovan D., Synthesis, 2016, 48(10), 1550-1560

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  10 h, 100 °C
Reference
Studies on improving the process yield and purity of o-ethoxybenzamide
Falkowski, Cezariusz; Glazer, Krzysztof; Gaca, Jerzy, Przemysl Chemiczny, 2006, 85(8-9), 584-586

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  rt → 100 °C; 100 °C
Reference
Process of preparing o-ethoxybenzamide
, Poland, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide
Tran, Chau B.; Duong, Xuan N. T.; Lu, Huy D.; Cao, Thu T. V.; Truong, Thanh, RSC Advances, 2018, 8(5), 2829-2836

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane ,  Decane ;  rt; 1 h, rt → 90 °C
Reference
Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides
Kamble, Rohit B.; Mane, Kishor D.; Rupanawar, Bapurao D.; Korekar, Pranjal; Sudalai, A.; et al, RSC Advances, 2020, 10(2), 724-728

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  19 h, 100 °C; 100 °C → rt
Reference
Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides
Ali, Ashif Md.; Punniyamurthy, Tharmalingam, Advanced Synthesis & Catalysis, 2010, 352, 288-292

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Dipotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol ,  Acetonitrile ,  Water ;  20 h, 1 atm, rt
Reference
Green method and system for preparation of amide compounds from nitrile compounds
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Gallic acid Solvents: Ethanol ,  Water ;  30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources
Deng, Tao; Wang, Cheng-Zhang, ChemCatChem, 2017, 9(7), 1349-1353

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions
Dighe, Shashikant U.; Batra, Sanjay, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  16 h, rt
Reference
Base-promoted nucleophilic fluoroarenes substitution of C-F bonds
Su, Ji; Chen, Qian; Lu, Le; Ma, Yuan; Auyoung, George Hong Lok; et al, Tetrahedron, 2018, 74(2), 303-307

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia Catalysts: Tetrabutylammonium iodide Solvents: Acetonitrile ;  8 h, 80 °C
Reference
Highly efficient dehydrogenative cross-coupling of aldehydes with amines and alcohols
Deshidi, Ramesh; Rizvi, Masood Ahmad; Shah, Bhahwal Ali, RSC Advances, 2015, 5(110), 90521-90524

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  24 h, 80 °C
Reference
Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst
, China, , ,

2-Ethoxybenzamide Raw materials

2-Ethoxybenzamide Preparation Products

2-Ethoxybenzamide Suppliers

SHANG HAI TENG ZHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:938-73-8)
ZHANG JING LI
19821570922
angela@labgogo.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:938-73-8)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:938-73-8)
A LA DING
anhua.mao@aladdin-e.com

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